molecular formula C25H28O11 B1247919 Umbilicaxanthoside A

Umbilicaxanthoside A

Cat. No.: B1247919
M. Wt: 504.5 g/mol
InChI Key: FQFZNUKTSCMCQZ-RSLGMCBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Umbilicaxanthoside A (C₂₅H₂₈O₁₁, MW: 504.16) is a glycosylated xanthone isolated from the lichen Umbilicaria proboscidea. It crystallizes as pale yellow needles with a melting point of 114°C and exhibits a specific optical rotation of [α]D = -35° (methanol) . Its UV spectrum in methanol shows absorption maxima at 245 nm (ε = 4.50), 270 nm (ε = 4.05), 310 nm (ε = 4.15), and 345 nm (ε = 3.90), consistent with conjugated aromatic systems in xanthones . The IR spectrum confirms hydroxyl (νmax 3320 cm⁻¹), methyl (2945–2905 cm⁻¹), and ketone (1643 cm⁻¹) groups . Key NMR signals include δH 3.93 (dd, J = 11.8, 2.3 Hz) and δH 3.72 (dd, J = 12.1, 5.2 Hz), indicative of glycosidic linkage protons .

Properties

Molecular Formula

C25H28O11

Molecular Weight

504.5 g/mol

IUPAC Name

1,5-dihydroxy-4-methoxy-2-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C25H28O11/c1-10(2)4-5-11-6-15(33-3)24-17(18(11)28)19(29)13-7-12(8-14(27)23(13)36-24)34-25-22(32)21(31)20(30)16(9-26)35-25/h4,6-8,16,20-22,25-28,30-32H,5,9H2,1-3H3/t16-,20-,21+,22-,25-/m1/s1

InChI Key

FQFZNUKTSCMCQZ-RSLGMCBOSA-N

Isomeric SMILES

CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)C

Canonical SMILES

CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)C

Synonyms

umbilicaxanthoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Umbilicaxanthoside A is distinguished by its glycoside moiety , a rare feature among lichen xanthones. In contrast:

  • 1,5,8-Trihydroxy-3-methylxanthone lacks glycosylation and has hydroxyl groups at C1, C5, and C8, with a methyl group at C3 .
  • Umbilicaxanthoside B (C₃₆H₄₆O₁₆, MW: 734.28) shares the glycoside feature but includes additional prenyl groups (δH 1.57–1.64 ppm) and a higher molecular weight .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) [α]D (Solvent)
This compound C₂₅H₂₈O₁₁ 504.16 114 -35° (MeOH)
Umbilicaxanthoside B C₃₆H₄₆O₁₆ 734.28 133 +3.5° (MeOH)
Umbilicaxanthone A C₁₉H₁₈O₆ 342.11 Not reported Not reported
1,5,8-Trihydroxy-3-methylxanthone C₁₄H₁₀O₅ 258.19 Not reported Not reported

Data compiled from

Discussion of Research Findings

  • Glycosylation Impact: The glycoside moiety in this compound enhances solubility but may reduce membrane permeability compared to non-glycosylated analogs like Umbilicaxanthone A .
  • Research Gaps : Biosynthetic routes for lichen xanthones remain poorly characterized, and comparative bioactivity data for this compound are lacking .

Q & A

Q. What are the primary natural sources of Umbilicaxanthoside A, and how can it be isolated for preliminary studies?

this compound is predominantly isolated from lichens of the genus Umbilicaria, such as U. esculenta and U. antarctica. Methodologically, isolation involves:

  • Extraction : Use of polar solvents (e.g., methanol or ethanol) under reflux to solubilize secondary metabolites.
  • Chromatography : Fractionation via column chromatography (silica gel or Sephadex LH-20) followed by HPLC with C18 reverse-phase columns for purification .
  • Validation : Structural confirmation via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve glycosidic linkages and aglycone structure (e.g., HMBC for long-range correlations).
  • Mass Spectrometry : HR-ESI-MS for molecular formula determination (error < 5 ppm).
  • UV-Vis and IR : To identify chromophores (e.g., conjugated double bonds) and functional groups (e.g., hydroxyl, carbonyl) .

Q. How can researchers validate the purity of this compound post-isolation?

Purity is assessed via:

  • HPLC-DAD : Single peak at 254 nm with ≥95% area under the curve.
  • Melting Point Analysis : Sharp, consistent melting range (e.g., 210–212°C).
  • TLC : Single spot under UV 254/366 nm and staining (e.g., vanillin-H₂SO₄) .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) and FRAP assays.
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Q. How should researchers design dose-response experiments for this compound in cellular models?

  • Range-Finding : Start with broad concentrations (1–100 µM) and narrow based on IC₅₀.
  • Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates : Triplicate wells per concentration to account for biological variability .

Advanced Research Questions

Q. What strategies optimize the total synthesis of this compound, given its complex glycosidic structure?

Challenges include stereoselective glycosylation and aglycone functionalization. Methodological approaches:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during glycosylation.
  • Catalysis : Enzymatic glycosylation (e.g., glycosyltransferases) for stereochemical fidelity.
  • Solid-Phase Synthesis : For iterative assembly of oligosaccharide chains .

Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

Contradictions arise from context-dependent redox behavior. Mitigation strategies:

  • Dose-Dependent Studies : Test across physiological (nM–µM) and pharmacological (mM) ranges.
  • Redox Environment : Use assays in hypoxia vs. normoxia (e.g., O₂-controlled chambers).
  • Omics Integration : Transcriptomic profiling (RNA-seq) to identify Nrf2/Keap1 pathway modulation .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Rodent Models : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Analytical Methods : LC-MS/MS for plasma concentration-time curves (AUC, Cₘₐₓ, t₁/₂).
  • Tissue Distribution : Radiolabeled this compound (¹⁴C or ³H) with autoradiography .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro for binding affinity (ΔG) to enzymes (e.g., COX-2).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • QSAR Models : Training sets of analogs to correlate structural features (e.g., logP) with activity .

Q. What experimental designs address the stability challenges of this compound in aqueous solutions?

Stability is pH- and temperature-dependent. Solutions include:

  • Lyophilization : Store as lyophilized powder at -80°C.
  • Buffering : Use citrate-phosphate buffer (pH 5.0) for in vitro assays.
  • Degradation Studies : Forced degradation (40°C/75% RH) with UPLC monitoring .

Methodological Notes

  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Contradiction Analysis : Apply Cochrane systematic review frameworks to reconcile conflicting results .
  • Ethical Compliance : For animal studies, obtain IACUC approval and follow NIH/OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umbilicaxanthoside A
Reactant of Route 2
Umbilicaxanthoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.